N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-bromobenzamide
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Overview
Description
N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-BROMOBENZAMIDE is a complex organic compound that features a biphenyl group, a thiazole ring, and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-BROMOBENZAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between a boronic acid and an aryl halide . The reaction conditions often involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzamide moiety, potentially converting it to an amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-BROMOBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-BROMOBENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- **N-(tert-Butyl)-4’-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1’-biphenyl]-2-sulfonamide
- Biphenyl (1,1’-Biphenyl)
Comparison: N-(4-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-2-BROMOBENZAMIDE is unique due to its combination of a biphenyl group, a thiazole ring, and a bromobenzamide moiety. This structural complexity provides it with distinct chemical reactivity and potential biological activities compared to simpler biphenyl derivatives or other substituted biphenyl compounds .
Properties
Molecular Formula |
C23H17BrN2OS |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H17BrN2OS/c1-15-21(18-13-11-17(12-14-18)16-7-3-2-4-8-16)25-23(28-15)26-22(27)19-9-5-6-10-20(19)24/h2-14H,1H3,(H,25,26,27) |
InChI Key |
FYJAEEXFDRHQBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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